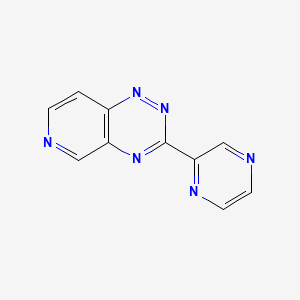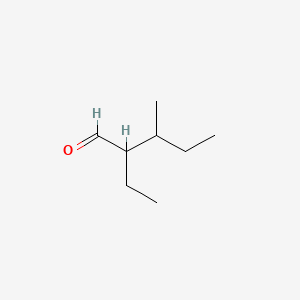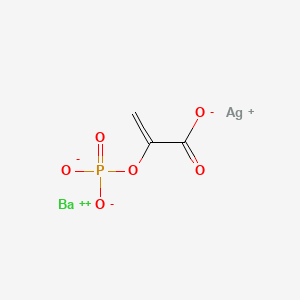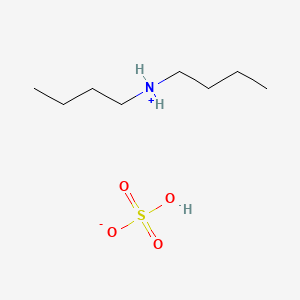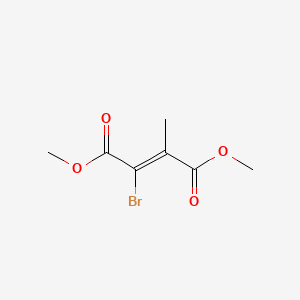
2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate is an organic compound characterized by its unique structure, which includes a bromine atom and a double bond in the (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate typically involves the bromination of dimethyl 3-methylbut-2-enedioate. This reaction can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: On an industrial scale, the production of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted esters or amides.
Reduction: Formation of dimethyl 3-methylbut-2-enedioate or its alcohol derivative.
Oxidation: Formation of dimethyl 3-methylbut-2-enedioic acid.
Scientific Research Applications
Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The double bond in the (Z)-configuration influences the compound’s reactivity and the stereochemistry of the products formed.
Comparison with Similar Compounds
Dimethyl (E)-2-bromo-3-methylbut-2-enedioate: The (E)-isomer with different stereochemistry.
Dimethyl 2-bromo-3-methylbutanoate: Lacks the double bond, leading to different reactivity.
Dimethyl 2-chloro-3-methylbut-2-enedioate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate is unique due to its (Z)-configuration, which affects its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other applications where specific isomeric forms are required.
Properties
CAS No. |
59123-42-1 |
|---|---|
Molecular Formula |
C7H9BrO4 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
dimethyl (Z)-2-bromo-3-methylbut-2-enedioate |
InChI |
InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4- |
InChI Key |
XSEXNCNFSQLYCU-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/Br)/C(=O)OC |
Canonical SMILES |
CC(=C(C(=O)OC)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
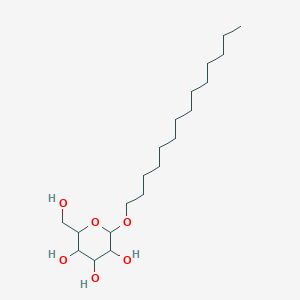

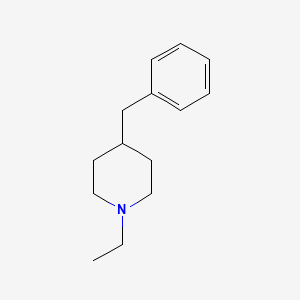


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)

